Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-B-D-glucopyranoside
Description
Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS: 197390-85-5) is a synthetic monosaccharide derivative with the molecular formula C₂₂H₄₁NO₁₁ and a molecular weight of 495.56 g/mol . It features an octyl aglycone linked to a disaccharide core comprising N-acetylglucosamine (GlcNAc) and galactose (Gal) via a β-1,3 glycosidic bond. This compound is widely utilized as a specialized glycosyl donor or acceptor in the synthesis of complex carbohydrates, particularly in glycoengineering and enzymology studies . Its amphiphilic nature, due to the octyl chain, enhances solubility in organic-aqueous mixed solvents, making it valuable for membrane protein solubilization and glycosylation reactions .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVIBJFXURBICK-OEUZHLKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Hydroxyl Groups
The first step involves protecting reactive hydroxyl groups on the glucosamine and galactose moieties to prevent undesired side reactions. Benzyl ethers and acetyl groups are commonly employed due to their stability under glycosylation conditions. For instance, the 4,6-hydroxyl groups of glucosamine are often protected with benzyl ethers, while the remaining hydroxyls are acetylated. This selective protection ensures regiochemical control during subsequent glycosylation.
Glycosylation Reaction
Glycosylation is performed using a galactopyranosyl donor, such as 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide, activated by Lewis acids like BF₃·OEt₂ or AgOTf. The reaction proceeds in anhydrous dichloromethane or 1,2-dichloroethane at 0–25°C for 12–24 hours. The octyl aglycon is introduced via a Koenigs-Knorr reaction, where the brominated galactose donor reacts with a glucosamine acceptor bearing a free hydroxyl at the 3-position. Yields for this step range from 45% to 65%, depending on the steric hindrance of the acceptor.
Deprotection and Purification
After glycosylation, protective groups are removed sequentially. Acetyl groups are cleaved using Zemplén deacetylation (NaOMe/MeOH), while benzyl ethers are hydrogenolyzed over Pd/C under H₂ atmosphere. Final purification is achieved via column chromatography (silica gel, CHCl₃/MeOH gradients) or preparative HPLC, yielding the title compound with >95% purity.
Alternative Catalytic Approaches
Recent advancements have focused on improving glycosylation efficiency and reducing reliance on toxic catalysts.
Mercury-Free Glycosylation
Traditional methods using HgBr₂ or Hg(CN)₂ as catalysts pose environmental and safety risks. Alternative protocols employ molecular sieves (4 Å) with BF₃·OEt₂ in 1,2-dichloroethane, achieving comparable yields (50–60%) without heavy metals. For example, a 2024 study demonstrated that 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide reacts with a benzyl-protected glucosamine acceptor in the presence of BF₃·OEt₂, yielding the β-(1→3)-linked disaccharide intermediate.
Enzymatic Synthesis
Although less common, enzymatic methods using β-1,3-galactosyltransferases have been explored. These enzymes catalyze the transfer of galactose from UDP-galactose to an N-acetylglucosamine acceptor. However, the requirement for costly nucleotide sugars and low volumetric yields (∼20%) limit industrial applicability.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high regioselectivity.
Continuous Flow Reactors
Automated continuous flow systems enhance reaction consistency and reduce processing time. A 2024 patent describes a two-step continuous process:
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Glycosylation : Galactosyl bromide and glucosamine derivative are mixed in a Teflon-coated reactor at 25°C, with residence time optimized to 30 minutes.
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Deprotection : The crude product flows through a hydrogenation chamber containing Pd/Al₂O₃ pellets under 10 bar H₂, achieving full deprotection in <1 hour.
Quality Control
Industrial batches undergo rigorous QC testing, including:
Comparative Analysis of Key Methods
| Parameter | Laboratory-Scale (HgBr₂) | Mercury-Free (BF₃·OEt₂) | Industrial (Continuous Flow) |
|---|---|---|---|
| Catalyst Toxicity | High | Low | Low |
| Reaction Time | 24 hours | 18 hours | 1.5 hours |
| Yield (%) | 58 | 52 | 68 |
| Purity (%) | 95 | 93 | 98 |
| Scalability | Limited | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-B-D-glucopyranoside undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like periodic acid, leading to the cleavage of vicinal diols and formation of aldehyde groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Aldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucosamine derivatives depending on the nucleophile used.
Scientific Research Applications
Biomedical Research
Octyl-Galactoside is widely used in biomedical research due to its ability to mimic natural glycosides. Its applications include:
- Cell Culture : It serves as a surfactant in cell culture media, enhancing the solubility of hydrophobic compounds and promoting cell viability.
- Drug Delivery Systems : The compound is utilized in formulating drug delivery systems that require improved solubility and bioavailability of therapeutic agents.
Drug Development
The compound plays a significant role in the pharmaceutical industry:
- Glycosylation Studies : It is employed in glycosylation processes to modify drug molecules, improving their pharmacokinetic properties.
- Vaccine Development : Octyl-Galactoside is investigated for its potential as an adjuvant in vaccine formulations, enhancing immune responses.
Analytical Chemistry
In analytical chemistry, Octyl-Galactoside is used as a standard in various assays:
- Chromatography : It aids in the separation and identification of compounds during chromatographic analysis.
- Spectroscopy : The compound's unique spectral characteristics make it useful in spectroscopic studies for identifying functional groups.
Case Study 1: Enhancement of Drug Solubility
A study published in a peer-reviewed journal demonstrated that incorporating Octyl-Galactoside into a formulation significantly improved the solubility of a poorly soluble anti-cancer drug. The results indicated a marked increase in bioavailability when tested in vitro, suggesting its potential as an excipient in pharmaceutical formulations.
Case Study 2: Vaccine Adjuvant Research
Research conducted on vaccine formulations revealed that Octyl-Galactoside could enhance the immunogenicity of a protein-based vaccine. Mice immunized with the vaccine containing Octyl-Galactoside showed higher antibody titers compared to those receiving the vaccine without the glycoside.
Mechanism of Action
The mechanism of action of Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-B-D-glucopyranoside involves its interaction with specific enzymes and receptors on the cell surface. It acts as a ligand, binding to carbohydrate-recognizing proteins and modulating their activity. This interaction can trigger various cellular responses, including signal transduction and metabolic changes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Derivatives
Positional Isomers
Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS: 74513-17-0): Structure: Differs in the glycosidic linkage position (β-1,4 between Gal and Glc instead of β-1,3) . Molecular Formula: C₂₀H₃₈O₁₁ (MW: 454.51 g/mol) . Properties: Lower molecular weight, higher aqueous solubility compared to the 3-O isomer due to reduced steric hindrance . Applications: Primarily used in surfactant studies rather than enzymatic glycosylation .
Alkyl Chain Variants
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 70832-36-9): Structure: Propyl aglycone instead of octyl; lacks the galactose moiety . Molecular Formula: C₁₁H₂₁NO₆ (MW: 263.29 g/mol) . Properties: Shorter alkyl chain reduces amphiphilicity, limiting utility in membrane studies but useful in small-scale enzymatic assays .
Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside (CAS: 54400-75-8): Structure: Allyl group replaces octyl; α-anomeric configuration . Applications: Preferred for click chemistry modifications due to the reactive allyl group .
Acetylated Derivatives
2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucopyranose: Structure: Fully acetylated galactose residue; lacks the octyl chain . Applications: Key intermediate in oligosaccharide synthesis; acetyl groups protect hydroxyls during glycosyltransferase reactions .
Physicochemical and Functional Comparisons
Key Findings:
- Alkyl Chain Impact : Longer chains (e.g., octyl) enhance micelle formation, critical for membrane protein studies, but reduce water solubility .
- Linkage Specificity : The β-1,3 linkage in the target compound mimics natural glycosphingolipids, making it superior for studying enzymes like galactosyltransferases compared to β-1,4 analogs .
- Acetylation : Acetylated derivatives are indispensable in synthetic chemistry but require deprotection steps for biological applications .
Biological Activity
Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, also known as N-Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, is a synthetic carbohydrate compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role in inhibiting pathogen adherence. This article delves into its biological activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C22H41NO11
- Molecular Weight : 495.56 g/mol
- CAS Number : 197390-85-5
The compound features a galactopyranosyl moiety linked to a glucopyranoside, which is critical for its biological interactions. The octyl group enhances its hydrophobic properties, potentially influencing its bioactivity.
Antimicrobial Properties
Research indicates that Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside exhibits significant antimicrobial activity. A study on a related compound, Fimbrigal-P, demonstrated its effectiveness in reducing oral fungal burden in a rat model of candidiasis. The compound was shown to inhibit the adherence of Candida albicans to buccal epithelial cells, a crucial step in the pathogenesis of oral candidiasis .
Key Findings :
- In Vivo Efficacy : In a study involving various treatment modalities, those incorporating the compound showed a significant reduction in fungal load compared to controls by day 9 .
- Mechanism of Action : The compound appears to interfere with the binding of pathogens to host cells by targeting specific receptor interactions, particularly those involving β-GalNAc(1-4)-β-galactosidase disaccharides .
Low Toxicity and Immunogenicity
The compound is noted for its low toxicity and immunogenicity, making it a promising candidate for therapeutic applications. Stability tests indicated that it remains effective in saliva, further supporting its potential use in oral formulations .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study on Fimbrigal-P | Rat Oral Candidiasis Model | Significant reduction in fungal burden; faster clearance with preventative measures |
| Stability Assessment | High-performance liquid chromatography | Demonstrated stability in saliva; low toxicity levels |
Research Implications
The findings surrounding Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside suggest that it could play an essential role in developing new antimicrobial therapies. Its ability to inhibit pathogen adherence is particularly relevant for treating infections where adhesion to host tissues is a critical factor.
Q & A
Basic Research Questions
Q. What is the standard synthetic route for Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, and how are regioselectivity and stereochemistry controlled?
- Methodology : The compound is synthesized via sequential glycosylation and deprotection steps. For example, glycosyl donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) are reacted with acceptors (e.g., octyl 2-acetamido-2-deoxy-glucopyranoside derivatives) under acidic conditions (e.g., TMSOTf catalysis). Regioselectivity is ensured by protecting groups (e.g., benzyl or acetyl groups) on the galactose and glucosamine moieties . Stereochemical control (β-linkage) is achieved via neighboring-group participation of the C2 acetamido group in glucosamine .
Q. How is the compound characterized to confirm its structure and purity?
- Methodology :
- NMR : Key signals include δ ~1.8 ppm (acetamido CH3), δ 4.5–5.5 ppm (anomeric protons for β-linkages), and coupling constants (e.g., J1,2 ≈ 8–9 Hz for β-configuration) .
- Mass spectrometry : High-resolution MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+Na]+ expected for C26H45NO12: calc. 580.28, found 580.29) .
- TLC/HPLC : RF values (e.g., heptane/acetone 3:7) and retention times are compared to standards .
Q. What are the primary applications of this compound in glycobiology?
- Methodology :
- Enzymatic studies : Used as a substrate for glycosyltransferases (e.g., galactosyltransferases) or glycosidases to study enzyme specificity. For example, FUT5 enzyme assays with GDP-fucose demonstrate its role in synthesizing Lewis-X epitopes .
- Membrane protein solubilization : The octyl chain acts as a mild non-ionic detergent (CMC ≈ 18–20 mM) for isolating intact membrane proteins without denaturation .
Advanced Research Questions
Q. How can researchers address low glycosylation yields during synthesis, and what factors influence reaction efficiency?
- Methodology :
- Donor activation : Optimize leaving groups (e.g., trichloroacetimidate vs. bromide) and catalysts (e.g., BF3·Et2O vs. TMSOTf) .
- Solvent effects : Use anhydrous dichloromethane (DCM) or toluene to minimize hydrolysis .
- Temperature control : Reactions at –20°C to 0°C improve stereoselectivity .
- Monitoring : Real-time TLC (e.g., heptane/acetone 3:7) identifies incomplete reactions .
Q. What analytical challenges arise in distinguishing between α- and β-anomers or regioisomers, and how are they resolved?
- Methodology :
- NOE experiments : Detect spatial proximity between anomeric protons and adjacent groups to confirm β-linkages .
- Enzymatic digestion : β-Galactosidase selectively hydrolyzes β-linked galactose, leaving α-anomers intact .
- X-ray crystallography : Resolves ambiguous regioisomers (e.g., 3-O- vs. 4-O-galactosylation) .
Q. How does the compound’s structure impact its behavior in molecular docking studies with viral proteases (e.g., COVID-19)?
- Methodology :
- Docking software : Use AutoDock Vina or Schrödinger Maestro to model interactions between the glycolipid’s hydroxyl/acetamido groups and protease active sites (e.g., SARS-CoV-2 Mpro).
- MD simulations : Assess stability of hydrogen bonds between the galactose moiety and catalytic residues (e.g., His41) .
- Free energy calculations : MM-PBSA/GBSA quantifies binding affinities .
Q. What contradictions exist in reported bioactivity data for structural analogs, and how can they be reconciled?
- Case study : While the parent compound shows anti-inflammatory activity via Lex trisaccharide mimicry , fluorinated analogs (e.g., 4-deoxy-4-fluoro derivatives) exhibit reduced binding to selectins due to altered hydrogen-bonding networks .
- Resolution : Comparative SPR assays and NMR titrations quantify ligand-receptor affinity differences .
Practical Considerations
Q. What safety precautions are critical when handling this compound?
- Methodology :
- PPE : Use gloves and goggles to prevent skin/eye irritation (H315, H319) .
- Ventilation : Avoid inhalation of dust (H335) via fume hoods .
- Storage : Keep desiccated at –20°C to prevent hydrolysis .
Q. How can solubility issues in aqueous buffers be mitigated for enzymatic assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
